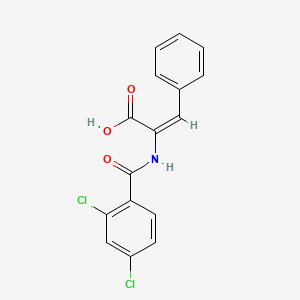

(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorobenzoic acid is an organic compound with the formula Cl2C6H3CO2H. It is one of the several isomers of dichlorobenzoic acid .

Physical and Chemical Properties The molecular weight of 2,4-Dichlorobenzoic acid is 191.01. It has a melting point of 157-160 °C (lit.). It is soluble in ethanol: 1 g can be dissolved in 10 mL of ethanol to give a clear, colorless solution .

Applications 2,4-Dichlorobenzoic acid has been used in solid-phase extraction and gas chromatographic determination of polar acidic herbicides in surface water. It has also been used as a reagent during the synthesis of pyrimido [2′,1′:2,3]thiazolo [4,5- b ]quinoxaline derivatives. Additionally, it has been used as a starting reagent during the synthesis of 1- (substituted)-1,4-dihydro-6-nitro-4-oxo-7- (sub-secondary amino)-quinoline-3-carboxylic acids .

Safety Information The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Applications De Recherche Scientifique

Environmental and Agricultural Impact Studies

Herbicide Toxicity and Environmental Concerns : Research on 2,4-dichlorophenoxyacetic acid (a compound related to the query) has advanced rapidly, focusing on its toxicity, mutagenicity, and environmental impact. Studies have highlighted the need for assessing occupational risks, neurotoxicity, resistance or tolerance in non-target species, and degradation pathways in aquatic environments. This research underscores the significance of understanding the ecological consequences of herbicide usage and exploring safer alternatives or mitigation strategies (Zuanazzi, Ghisi, & Oliveira, 2020).

Phytoremediation Enhancements with Bacterial Endophytes : Innovations in phytoremediation techniques include the use of bacterial endophytes that degrade 2,4-dichlorophenoxyacetic acid, demonstrating an enhanced capacity for removing the herbicide from contaminated soil and preventing accumulation in plant tissues. This approach offers a promising method for reducing environmental pollution caused by herbicides and improving the efficacy of phytoremediation projects (Germaine et al., 2006).

Biochemical Research and Applications

Allosteric Modifiers of Hemoglobin : Research into novel compounds capable of altering hemoglobin's oxygen affinity has identified certain derivatives as potent allosteric effectors. This discovery could have implications for treating conditions related to depleted oxygen supply, such as ischemia and stroke, and in applications like blood storage and substitutes. It showcases the potential of chemical modifications in therapeutic development and the broader field of medicinal chemistry (Randad et al., 1991).

Mechanism of Amide Formation for Bioconjugation : Understanding the biochemical mechanisms underlying the formation of amide bonds in aqueous media has significant implications for bioconjugation strategies. This research provides insights into optimizing conditions for efficient bioconjugation reactions, crucial for developing drug-delivery systems, biomaterials, and other biotechnological applications (Nakajima & Ikada, 1995).

Propriétés

IUPAC Name |

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-9H,(H,19,20)(H,21,22)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFFTEXFFCCNBF-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)

![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2783862.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)